methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSULHLQFRMLEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405823 | |
| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-89-1 | |
| Record name | methyl 6-(benzyloxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole or its derivatives.
Benzylation: The 6-position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The 2-position of the indole ring is then carboxylated using carbon dioxide under high pressure or by employing a carboxylating agent like diethyl carbonate.
Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl 6-(benzyloxy)-1H-indole-2-methanol.
Substitution: 3-nitro, 3-halo, or 3-sulfonyl derivatives of the indole ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 281.31 g/mol
- Key Features : The compound features a benzyloxy group at the 6-position and a carboxylate ester group, which contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate has been investigated for its potential as a therapeutic agent. Key areas of focus include:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Studies have shown promising results in various cancer models, suggesting its potential as a lead compound for drug development .
- Antimicrobial Properties : The compound exhibits activity against a range of microbial pathogens, making it a candidate for the development of new antimicrobial agents. Mechanistic studies suggest that it may disrupt microbial cell membranes or inhibit essential enzymes.
Biological Research
The compound is utilized in biological studies to understand its mechanism of action:
- Enzyme Interaction Studies : this compound has been shown to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various biochemical pathways .
- Receptor Modulation : It has been studied for its ability to bind to specific receptors, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders .
Industrial Applications
In addition to its research applications, this compound is also explored for its utility in industrial processes:
- Synthesis of Dyes and Pigments : The compound can serve as a precursor in the synthesis of various dyes and pigments due to its stable aromatic structure and functional groups.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, attributed to the compound's ability to induce apoptosis through modulation of signaling pathways associated with cell survival.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism involving disruption of bacterial membrane integrity, making it a promising candidate for further development into antimicrobial therapies.
Mechanism of Action
The mechanism of action of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific molecular targets, while the indole ring facilitates its integration into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
Lipophilicity :
Solubility :
- Thermal Stability: this compound derivatives show moderate melting points (e.g., 184–186°C for hydrogenolysis products) , whereas ethyl esters like ethyl 6-methoxy-1H-indole-2-carboxylate have lower melting points due to increased alkyl chain flexibility .
Biological Activity
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a benzyloxy group at the 6-position and a carboxylate ester at the 2-position of the indole ring. The structural formula is represented as follows:
This compound's unique structure contributes to its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The benzyloxy group enhances binding affinity to specific molecular targets, while the indole ring facilitates integration into biological systems. This compound may modulate signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, compounds related to this structure have demonstrated IC50 values ranging from 0.57 µM to 5.74 µM against various cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.73 |
| Similar Indole Derivative | HepG2 | 5.74 |
| Podophyllotoxin | HeLa | 2.36 |
| Etoposide | HeLa | 2.34 |
Hepatitis C Virus Inhibition
This compound has been investigated for its potential as an inhibitor of the NS3 protease in the Hepatitis C virus (HCV). This enzyme is crucial for viral replication, and compounds that inhibit its activity could provide therapeutic benefits against HCV infections.
Case Studies
In a study focused on indole derivatives, this compound was synthesized and evaluated for its biological activity. The results indicated that modifications at the benzyloxy group significantly impacted the compound's efficacy against cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Applications in Medicinal Chemistry
The versatility of this compound makes it a valuable intermediate in drug discovery and development. Its ability to undergo further synthetic transformations allows researchers to design novel therapeutic agents targeting various diseases, including cancer and viral infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-(benzyloxy)-1H-indole-2-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between indole-2-carboxylate derivatives and benzyl-protected intermediates. For example, analogous compounds like ethyl-1H-indole-2-carboxylate are reacted with aminobenzophenones using sodium ethoxide in DMF at 100–150°C, followed by purification via column chromatography . Key parameters include reagent stoichiometry (e.g., 1.1 equiv of formyl-indole derivatives), solvent choice (e.g., acetic acid for reflux conditions), and reaction duration (3–5 hours). Optimization via Design of Experiments (DoE) is recommended to balance yield and purity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store at 2–8°C in a dry, ventilated environment to prevent decomposition. Use airtight containers to avoid moisture exposure. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling. In case of spills, evacuate the area, use inert adsorbents (e.g., vermiculite), and dispose of waste via licensed facilities .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Use and NMR to confirm structural integrity (e.g., benzyloxy and methyl ester peaks). IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm). High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures quality. Mass spectrometry (MS) validates molecular weight (e.g., CHNO, MW 295.33 g/mol) .
Advanced Research Questions
Q. How can researchers mitigate discrepancies in reported biological activities of derivatives?
- Methodological Answer : Contradictions may arise from assay variability (e.g., in vitro vs. in vivo models). Validate findings using orthogonal assays (e.g., enzyme inhibition and cell viability tests). For lipid-lowering effects, compare hyperlipidemic rat models with human cell lines. Cross-reference toxicity data (e.g., acute oral toxicity H302) to rule out confounding factors .
Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Combine density functional theory (DFT) calculations with molecular docking to model interactions at the indole ring’s 2-carboxylate site. Use software like Gaussian or Schrödinger to simulate reaction intermediates. Validate predictions via small-scale experiments (e.g., testing nucleophilic attack at the benzyloxy group) .
Q. How can stability under varying experimental conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes). Monitor degradation via HPLC and identify byproducts using LC-MS. For thermal stability, use differential scanning calorimetry (DSC) to detect exothermic decomposition events .
Q. What strategies enable selective functionalization of the indole core for targeted drug discovery?
- Methodological Answer : Protect the 2-carboxylate group with methyl esters to direct electrophilic substitution to the 5- or 6-positions. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. For benzyloxy deprotection, employ hydrogenolysis (H/Pd-C) or acidic conditions (TFA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
